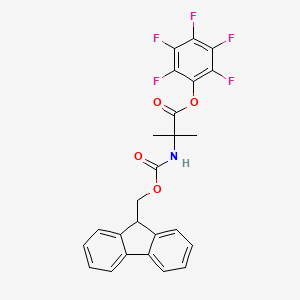

Fmoc-Aib-OPfp

Description

Significance of Alpha-Aminoisobutyric Acid (Aib) in Peptide Design

Alpha-aminoisobutyric acid (Aib), a non-proteinogenic α,α-disubstituted amino acid, is a powerful tool in peptide design due to its profound influence on polypeptide conformation. oup.com Unlike proteinogenic amino acids, Aib possesses two methyl groups on its α-carbon, which severely restricts the available conformational space of the peptide backbone. researchgate.net This steric hindrance limits the possible phi (φ) and psi (ψ) torsion angles to the helical regions of the Ramachandran plot. oup.comresearchgate.net

The primary significance of incorporating Aib into a peptide sequence is its strong propensity to induce and stabilize helical structures, such as the 3₁₀-helix and the α-helix. acs.orgontosight.aimdpi.com Even short peptides containing Aib residues tend to adopt well-defined helical folds, which might otherwise be unstructured in solution. researchgate.netnih.gov The type of helix formed can depend on the peptide length and the number of Aib residues; shorter peptides (fewer than 8 residues) or those with a high Aib content often favor a 3₁₀-helix, while longer peptides tend to form α-helices. acs.org This helix-promoting property is exploited to design peptide mimics of protein secondary structures, which can be used to modulate protein-protein interactions. nih.gov

Furthermore, the introduction of Aib can significantly enhance a peptide's biological stability. taylorandfrancis.com The gem-dimethyl group shields the adjacent peptide bond from enzymatic cleavage, leading to increased resistance to proteases and a longer biological half-life. nih.govacs.org This enhanced stability, combined with the ability to enforce a bioactive conformation, makes Aib a valuable component in the development of therapeutic peptides and peptide-based drugs. ontosight.ainih.gov

| Attribute | Effect of Aib Incorporation | Reference |

|---|---|---|

| Conformational Constraint | Restricts backbone torsion angles (φ, ψ) to helical regions. | oup.comresearchgate.netresearchgate.net |

| Secondary Structure | Acts as a potent helix promoter, stabilizing 3₁₀- and α-helical structures. | acs.orgnih.govacs.org |

| Biological Stability | Increases resistance to proteolytic degradation. | nih.govacs.orgtaylorandfrancis.com |

| Application | Used to design helical mimics, enhance receptor binding, and create peptides with improved metabolic resistance. | ontosight.ainih.govrsc.org |

Role of Pentafluorophenyl (OPfp) Esters in Activated Ester Chemistry

In peptide synthesis, the formation of an amide bond between two amino acids requires the "activation" of the carboxyl group of one amino acid to make it sufficiently reactive to couple with the amino group of the other. bachem.com Pentafluorophenyl (OPfp) esters are a class of highly reactive "active esters" widely used for this purpose. nih.govwikipedia.org An active ester is a stable, isolable derivative of a carboxylic acid that can readily undergo nucleophilic attack by an amine to form an amide bond. bachem.com

The high reactivity of OPfp esters stems from the electron-withdrawing nature of the five fluorine atoms on the phenyl ring. nih.govhighfine.com These fluorine atoms make the pentafluorophenoxy group an excellent leaving group, facilitating the aminolysis reaction. nih.gov Kinetic studies have demonstrated the superior coupling speed of OPfp esters compared to other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPcp) esters. highfine.com This high reactivity is crucial for driving difficult coupling reactions to completion, especially those involving sterically hindered amino acids like Aib. bachem.comresearchgate.net

Using pre-formed, crystalline, and stable Fmoc-amino acid-OPfp esters like Fmoc-Aib-OPfp offers several advantages in modern peptide synthesis, particularly in automated solid-phase peptide synthesis (SPPS). bachem.com It avoids the need for in situ activation steps that use carbodiimides, which can lead to side reactions and racemization. bachem.com The use of pre-formed active esters ensures that the growing peptide chain on the solid support is not exposed to the activating reagent, minimizing potential side reactions. nih.gov While OPfp esters are highly reactive on their own, their coupling efficiency can be further enhanced by the addition of a catalyst such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

| Active Ester | Abbreviation | Relative Rate | Reference |

|---|---|---|---|

| Pentafluorophenyl ester | OPfp | 111 | highfine.com |

| Pentachlorophenyl ester | OPcp | 3.4 | highfine.com |

| p-Nitrophenyl ester | ONp | 1 | highfine.com |

Historical Context and Evolution of this compound Utilization in Peptide Synthesis

The development of this compound is rooted in key advancements in solid-phase peptide synthesis (SPPS). The traditional SPPS methodology relied on the acid-labile t-butoxycarbonyl (Boc) protecting group. The introduction of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group provided an orthogonal protection strategy, allowing for milder deprotection conditions and expanding the scope of synthesizable peptides. chempep.com

The use of active esters in SPPS was explored early on, but initial derivatives like p-nitrophenyl esters often exhibited slow reaction rates. A significant breakthrough came in 1985 when Atherton and Sheppard demonstrated the successful application of pre-formed Fmoc-amino acid pentafluorophenyl esters in the SPPS of a difficult peptide sequence. nih.gov They showed that these reagents combined the high reactivity needed for efficient coupling with the stability and handling ease of crystalline active esters, simplifying automation.

The coupling of sterically hindered residues like Aib has always posed a significant challenge in peptide synthesis. bachem.com Standard coupling methods often result in low yields. This challenge spurred the development of more potent coupling reagents and strategies. The creation of Fmoc-Aib-Cl, an acid chloride derivative, was one approach to tackle these difficult couplings. researchgate.netcore.ac.uk However, the use of a pre-activated, stable, and highly reactive building block like this compound represents a more streamlined and convenient strategy. It circumvents the need for in situ generation of highly reactive species and provides a reliable method for incorporating the conformationally-constraining Aib residue, thereby facilitating the synthesis of structurally complex and stable peptides. bachem.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18F5NO4/c1-25(2,23(32)35-22-20(29)18(27)17(26)19(28)21(22)30)31-24(33)34-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEFGIOLSNLEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718540 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203636-26-4 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Kinetic Profiles of Fmoc Aib Opfp in Amide Bond Formation

Reaction Mechanisms Governing Acylation with Fmoc-Aib-OPfp

The acylation reaction using this compound proceeds through a nucleophilic acyl substitution mechanism. The core of this process is the attack of a free amino group of a resin-bound peptide or another amino acid ester on the electrophilic carbonyl carbon of the this compound. The pentafluorophenyl (Pfp) group is a highly effective leaving group, a property attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This electronic effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. embrapa.brbachem.com

The general mechanism can be outlined as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the incoming amine attacks the carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This is accompanied by the departure of the pentafluorophenolate anion, a relatively stable species.

Proton Transfer: A final proton transfer step, typically facilitated by a base present in the reaction mixture, neutralizes the newly formed amide, yielding the acylated product.

A significant factor influencing the reaction mechanism and efficiency is the steric hindrance posed by the two methyl groups on the α-carbon of the Aib residue. This steric bulk can impede the approach of the nucleophilic amine to the carbonyl center, potentially slowing down the reaction rate compared to less hindered amino acid esters. chempep.com To overcome this, specific strategies and reaction conditions are often employed.

Kinetic Studies of this compound Coupling Efficiency

Direct kinetic studies detailing the rate constants for this compound coupling are not extensively available in the literature. However, its coupling efficiency has been evaluated in comparative studies against other activated forms of Fmoc-Aib. These studies provide valuable insights into its relative reactivity.

For instance, in the synthesis of Fmoc-Aib-Aib-OBn, the use of this compound in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) resulted in a 42% yield after extended reaction times. researchgate.net This highlights the challenging nature of coupling two sterically hindered Aib residues. The same study demonstrated that other methods, such as using Fmoc-Aib-OTcp/HOBt/base, Fmoc-Aib-NCA, and Fmoc(Aib)₂O, yielded 28%, 35%, and 40% respectively, under similar prolonged reaction conditions. researchgate.net In contrast, the more reactive Fmoc-Aib-Cl was shown to provide a significantly higher yield of 81-85% in less than an hour for the same coupling. researchgate.net

These findings suggest that while this compound is a viable reagent for incorporating Aib, its kinetic performance can be modest, especially in sterically demanding couplings. The data underscores the trade-off between the high reactivity of acid chlorides and the greater stability and ease of handling of active esters like this compound. bachem.com

| Coupling Method | Product | Yield (%) | Reaction Time | Reference |

| This compound/HOBt | Fmoc-Aib-Aib-OBn | 42 | Long | researchgate.net |

| Fmoc-Aib-OTcp/HOBt/base | Fmoc-Aib-Aib-OBn | 28 | Long | researchgate.net |

| Fmoc-Aib-NCA | Fmoc-Aib-Aib-OBn | 35 | Long | researchgate.net |

| Fmoc(Aib)₂O | Fmoc-Aib-Aib-OBn | 40 | Long | researchgate.net |

| Fmoc-Aib-Cl/KOBt | Fmoc-Aib-Aib-OBn | 81-85 | < 1 hour | researchgate.net |

Influence of Reaction Parameters on Coupling Performance

Solvent System Effects in this compound Mediated Couplings

The solvent plays a crucial role in SPPS by solvating the peptide-resin, which influences the accessibility of the reactive sites, and by affecting the kinetics of the coupling reaction itself. chempep.com Commonly used solvents in Fmoc-based SPPS include N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). peptide.com

The polarity of the solvent can directly influence the rate of the acylation reaction. More polar solvents like DMF and NMP are generally preferred as they can stabilize the charged tetrahedral intermediate, thereby lowering the activation energy of the reaction. peptide.com Furthermore, the ability of the solvent to swell the solid support is critical for ensuring that the resin-bound amino groups are accessible to the this compound in solution. nih.gov For challenging couplings, such as those involving Aib, ensuring optimal swelling and solvation is paramount to achieving reasonable yields. While specific studies on a wide range of solvents for this compound are limited, the general principles of SPPS suggest that DMF and NMP would be the solvents of choice to facilitate its coupling. peptide.com

Role of Ancillary Reagents and Base Catalysis

The use of ancillary reagents and bases is a common strategy to enhance the rate and efficiency of couplings with active esters like this compound.

Ancillary Reagents: Additives such as 1-hydroxybenzotriazole (HOBt) are frequently used in conjunction with active esters. chempep.com While Fmoc-AA-OPfp esters are generally reactive enough to be used without additives, the addition of HOBt has been recommended to increase their reactivity. chempep.com HOBt can act as a catalyst by forming a more reactive intermediate, the HOBt ester, in situ. This can be particularly beneficial in difficult couplings involving sterically hindered residues like Aib. chempep.com The comparative study mentioned earlier utilized HOBt in the coupling with this compound, indicating its common use in this context. researchgate.net

Base Catalysis: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is typically required in peptide coupling reactions. bachem.com The primary role of the base is to maintain a neutral, nucleophilic amino group on the growing peptide chain by scavenging the proton released during the amide bond formation. The basicity of the reaction medium can influence the coupling rate, with a slightly basic pH often accelerating the reaction. chempep.com However, the use of excessive base should be avoided as it can lead to side reactions, including premature deprotection of the Fmoc group. chempep.com The choice of base can also be critical, with weaker bases like collidine sometimes being recommended to minimize side reactions such as racemization, although this is not a concern for the achiral Aib residue. chempep.com

Advanced Applications of Fmoc Aib Opfp in Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) Methodologies with Fmoc-Aib-OPfp

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of peptide chains on a solid support. researchgate.net this compound is particularly well-suited for Fmoc-based SPPS strategies. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is base-labile, offering orthogonal protection to the acid-labile side-chain protecting groups and resin linkers typically employed. wikipedia.orgpeptide.com

Implementation in Automated SPPS Protocols

Fmoc-amino acid-OPfp esters are popular in automated SPPS because they are stable enough for isolation and storage, yet react rapidly during coupling. chempep.com These pre-activated esters can be simply dissolved and added to the resin, streamlining the synthesis process. chempep.com this compound, as a highly reactive building block, is routinely used for couplings in fully automated SPPS. bachem.com The high reactivity of the OPfp ester helps to drive the coupling reaction to completion, which is especially important in automated synthesizers where reaction times are often standardized. bachem.comthermofisher.com For particularly difficult couplings, such as those involving bulky amino acids like Aib, the addition of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the reactivity of Pfp esters. chempep.com

| Reagent/Parameter | Recommendation for Automated SPPS | Finding | Source |

| Building Block | This compound | Stable and highly reactive, suitable for routine use. | bachem.com |

| Activation | Pre-activated as OPfp ester | No in-situ activation required, simplifying the protocol. | chempep.com |

| Additive | HOBt (optional) | Recommended to increase reactivity for difficult couplings. | chempep.com |

| Synthesizer Cycles | Standard FastMoc™ cycles | Can be used with standard automated synthesizer protocols. | thermofisher.com |

Utility in Manual and Multiple Peptide Synthesis

The same properties that make this compound advantageous in automated synthesis also benefit manual and multiple peptide synthesis. The convenience of using preformed active esters allows for rapid and efficient synthesis without the need for preparing fresh coupling reagents for each step. chempep.com This is particularly useful in the context of creating peptide libraries or when performing multiple syntheses in parallel, where minimizing the number of preparatory steps is crucial for throughput. The stability of Fmoc-AA-OPfp esters allows them to be isolated, purified by crystallization, and stored for prolonged periods, ensuring a ready supply of high-purity building blocks. chempep.combachem.com

Coupling of Sterically Hindered Residues via this compound

The introduction of sterically hindered residues like Aib is a known challenge in peptide synthesis, often leading to incomplete couplings and the formation of deletion sequences. researchgate.net The rate of coupling decreases as the steric hindrance of the amino acid residue increases, which in turn elevates the risk of side reactions. nih.gov

This compound is specifically designed to overcome these challenges. The pentafluorophenyl ester is a highly reactive activating group, facilitating the acylation of the N-terminal amine of the growing peptide chain, even when it is sterically encumbered. chempep.combachem.com While other powerful activating agents like HATU, TATU, or PyBOP are often recommended for coupling bulky amino acids, the use of a pre-activated ester like this compound provides a reliable and efficient alternative. chempep.comnih.gov For extremely challenging couplings, such as the addition of an Aib residue to another Aib unit, specialized reagents like PyBroP in combination with DMAP may be required. researchgate.net However, for most standard incorporations of Aib, this compound offers a robust solution.

Solution-Phase Peptide Synthesis Utilizing this compound

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for large-scale synthesis and the preparation of peptide fragments. google.comnih.gov this compound can also be effectively utilized in these methodologies.

High-Speed Microwave-Assisted Solution Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, including peptide bond formation. google.com Studies have demonstrated that microwave-assisted solution-phase synthesis using Fmoc-amino acid pentafluorophenyl esters can significantly reduce reaction times. researchgate.net Couplings can be completed in as little as 30-45 seconds, with a simple work-up providing the N-protected peptide acid in good yield. researchgate.net This high-speed methodology has been successfully applied to difficult sequences containing highly hindered α,α-dialkyl amino acids like Aib. researchgate.net The combination of the highly reactive this compound and microwave energy provides a synergistic effect, overcoming the steric hindrance and driving the reaction to rapid completion.

| Synthesis Method | Key Finding | Source |

| Microwave-Assisted Solution Synthesis | Coupling of Fmoc-AA-OPfp esters is complete in 30-45 seconds. | researchgate.net |

| Conventional Solution Synthesis | Effective for difficult sequences containing hindered amino acids like Aib. | researchgate.net |

| Microwave vs. Conventional | Microwave irradiation leads to higher yields and shorter reaction times. | researchgate.net |

Conventional Solution-Phase Applications

In conventional solution-phase synthesis, this compound serves as a reliable activated building block. The use of a stable, pre-activated ester minimizes the risk of racemization during coupling, a significant concern in solution-phase fragment condensation. bachem.com The reaction proceeds by adding the this compound to the free amine component in a suitable solvent. nih.gov While solution-phase synthesis can be more labor-intensive than SPPS due to the need for purification after each step, the use of highly reactive and pure building blocks like this compound can improve coupling efficiency and simplify the purification process by reducing the number of side products. mdpi.com

Challenges and Mitigation Strategies in Fmoc Aib Opfp Mediated Couplings

Control of Stereomutation during Fmoc-Aib-OPfp Activation and Coupling

While α,α-disubstituted amino acids like Aib are not susceptible to racemization through the typical 5(4H)-oxazolone formation pathway due to the absence of an α-proton, stereomutation can still be a concern under certain conditions, particularly during the coupling of a chiral amino acid to an N-terminal Aib residue. nih.gov The epimerization in this context refers to the loss of stereochemical integrity of the activated amino acid being coupled to the sterically demanding Aib residue.

Impact of Base Selection and Concentration on Racemization

The choice and concentration of the tertiary base used during the coupling step are critical factors influencing the extent of racemization. Strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are commonly used to activate the coupling reaction. bachem.comchempep.com However, an excess of a strong base can promote epimerization of the activated amino acid via direct α-proton abstraction. researchgate.net Studies have shown that for couplings involving sterically hindered residues, weaker bases such as sym-collidine can be advantageous in minimizing racemization. bachem.com

Furthermore, the concentration of the base plays a pivotal role, especially in elevated temperature couplings which are sometimes employed to overcome steric hindrance. Research on coupling Fmoc-Aib-OH onto an Aib-terminated peptide at high temperatures has shown that a minimal amount of base (e.g., 0.1 equivalents of DIPEA) provides an optimal balance, accelerating the acylation while minimizing the degradation of the activated species and suppressing epimerization. google.com In contrast, the absence of base or the use of a full equivalent can lead to lower purity or increased side reactions. google.com

| Coupling Conditions (Fmoc-Aib-OH onto Aib-peptide) | Base (Equivalents) | Resulting Purity (%) | Reference |

|---|---|---|---|

| 75 °C, 20 min | None | 92 | google.com |

| 90 °C, 2 min | DIEA (0.1) | 53 | google.com |

| 90 °C, 6 min | DIEA (0.1) | ~90 | google.com |

| 90 °C, 6 min | DIEA (1.0) | <50 | google.com |

Additive-Based Approaches for Racemization Suppression

The use of additives is a cornerstone of modern peptide synthesis for both accelerating coupling and suppressing racemization. chempep.com The most common additives are N-hydroxybenzotriazole (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). chempep.com HOAt is generally considered more effective than HOBt at suppressing racemization and accelerating slow couplings due to a neighboring group effect from the nitrogen at the 7-position. chempep.comissuu.com

More recently, oxime-based additives, such as OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) and its derivatives like Oxyma-B, have emerged as highly efficient, non-explosive alternatives. researchgate.netrsc.org Comparative studies have shown that OxymaPure® and Oxyma-B can be superior to HOBt and comparable or even superior to HOAt in minimizing racemization during challenging couplings. researchgate.netresearchgate.net For instance, in the synthesis of Z-Phe-Val-Pro-NH₂, the use of DIC/OxymaPure® resulted in significantly less racemization (0.9%) compared to DIC/HOBt (11.0%) and DIC/HOAt (3.9%). researchgate.net The addition of these additives to this compound couplings, or more commonly to the in situ activation of Fmoc-Aib-OH, helps to ensure the stereochemical integrity of the incoming amino acid.

| Additive (with DIC) | % Racemization (Z-Phg-Pro-NH₂) | % Racemization (Z-Phe-Val-Pro-NH₂) | Reference |

|---|---|---|---|

| HOBt | 14.8 | 11.0 | researchgate.net |

| HOAt | 5.9 | 3.9 | researchgate.net |

| OxymaPure® | 7.7 | 0.9 | researchgate.net |

| Oxyma-B | 5.1 | 1.0 | researchgate.net |

Addressing Difficult Sequence Couplings Involving this compound

The incorporation of Aib presents a significant challenge due to the steric hindrance imposed by its two α-methyl groups. This hindrance can lead to slow or incomplete coupling reactions, a phenomenon often termed a "difficult coupling." chempep.com

Strategies for Overcoming Steric Hindrance in Aib Incorporations

To drive the coupling of the bulky this compound to completion, several strategies have been developed. A primary approach is the use of more potent coupling reagents than standard carbodiimides. Phosphonium salts like PyBOP and especially PyBrOP, and uronium/aminium salts like HATU, have proven effective for coupling sterically hindered amino acids like Aib. chempep.comresearchgate.net For particularly challenging couplings, such as Aib-Aib bond formation, PyBrOP has been shown to be effective. researchgate.net

Another powerful strategy is the conversion of Fmoc-Aib-OH into its corresponding acid fluoride (B91410) (Fmoc-Aib-F) or acid chloride (Fmoc-Aib-Cl). chempep.comcore.ac.ukgoogle.com These acyl halides are significantly more reactive than OPfp esters and can overcome the steric barrier, enabling the synthesis of sequences with multiple contiguous Aib residues. core.ac.ukgoogle.com For example, Fmoc amino acid fluorides have been successfully used in the solid-phase synthesis of alamethicin (B1591596) fragments, which are rich in Aib. google.com Microwave-assisted synthesis has also emerged as a valuable tool, accelerating the slow kinetics of hindered couplings and often leading to higher yields in shorter reaction times. researchgate.netrsc.org

Sequence-Dependent Coupling Efficiencies and Optimization

Peptide chain aggregation, a sequence-dependent phenomenon common in hydrophobic sequences, can further hinder coupling efficiency by making the N-terminal amine inaccessible. peptide.com While not caused directly by Aib, its presence in a hydrophobic sequence can exacerbate the problem. Mitigation strategies for aggregation include switching to more polar solvent systems (e.g., adding DMSO or NMP), coupling at elevated temperatures, or incorporating chaotropic salts. peptide.com For difficult sequences like the Aib-enkephalin pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH₂), successful synthesis has been demonstrated using robust coupling methods, for instance with DIC/Oxyma-B. researchgate.netacs.org

Conformational and Structural Roles of Aib Residues Incorporated Via Fmoc Aib Opfp

Induction and Stabilization of Helical Conformations in Peptides

The most prominent role of the Aib residue in peptide chemistry is its exceptional ability to induce and stabilize helical conformations. acs.orgias.ac.in This property stems directly from the steric hindrance imposed by its gem-dimethyl groups, which severely limits the possible values for the backbone dihedral angles (φ and ψ). capes.gov.br This conformational constraint favors helical structures, such as the 3(10)-helix and the α-helix, over more extended structures like β-sheets. capes.gov.brresearchgate.net The introduction of Aib can even force a peptide sequence that would naturally adopt a β-sheet conformation into a helical one. acs.org This potent helix-inducing capacity is widely exploited in the design of peptide mimics and other bioactive molecules. ontosight.aimdpi.com

The conformational space available to an Aib residue is largely restricted to the helical regions of the Ramachandran plot. oup.comnih.gov This makes Aib a powerful helix initiator. capes.gov.br The specific type of helix formed often depends on the length of the peptide and its sequence. explorationpub.com

3(10)-Helix: In shorter peptides, typically those with four to six residues, Aib strongly promotes the formation of 3(10)-helices. nih.govresearchgate.net A 3(10)-helix is a tighter helix characterized by repeating i→i+3 hydrogen bonds. Oligomers composed solely of Aib residues have a strong tendency to adopt this conformation. mdpi.comexplorationpub.com

α-Helix: In longer peptides or when interspersed with other amino acids, Aib residues contribute to the formation and stabilization of the more common α-helix, which is defined by i→i+4 hydrogen bonds. mdpi.comnih.gov Studies on hybrid peptides, such as -(Aib-Ala)n-, have shown that a transition from a 3(10)-helix to an α-helix occurs as the peptide chain lengthens, with the α-helix becoming dominant in systems with more than six residues. explorationpub.comexplorationpub.com

The initiation of helical folding is attributed to the restriction of the φ and ψ angles of the Aib residue, which then facilitates the formation of hydrogen bonds that propagate the helical structure along the peptide chain. capes.gov.br

| Peptide Length/Type | Predominant Helical Conformation | Key Characteristics | References |

|---|---|---|---|

| Short Peptides (4-6 residues) | 3(10)-Helix | Characterized by i→i+3 hydrogen bonds; a tighter helical structure. | nih.govresearchgate.net |

| Aib Homo-oligomers | 3(10)-Helix | Oligomers up to 11 residues long have been observed to form stable 3(10)-helices. | mdpi.comexplorationpub.com |

| Longer Peptides (>6 residues) | α-Helix | Characterized by i→i+4 hydrogen bonds; the standard alpha-helical structure. | explorationpub.comexplorationpub.com |

| Aib interspersed with other residues | α-Helix or mixed 3(10)/α-Helix | The final structure is influenced by the sequence, solvent, and terminal groups. | mdpi.comexplorationpub.com |

The incorporation of Aib residues significantly enhances the stability of the resulting helical structures. oup.comtandfonline.com This stabilization is not only thermodynamic but also confers other advantageous properties to the peptides. Aib-containing peptides exhibit increased resistance to proteolytic degradation because the unnatural amino acid and the stable helical conformation prevent recognition and cleavage by proteases. tandfonline.com

Furthermore, the introduction of Aib can be used to modulate the biological activity of peptides. cnr.it For instance, in developing inhibitors of protein-protein interactions, constraining a peptide into its bioactive helical conformation through Aib substitution can enhance binding affinity. naist.jpmdpi.com However, the effect on stability is complex; while Aib reduces the conformational entropy of the unbound peptide, which is expected to favor binding, this does not always translate to a net increase in protein stability due to enthalpy-entropy compensation. oup.com Studies on amphiphilic helical peptides have shown that helicity increases with chain length, and longer Aib-containing peptides can self-aggregate to form stable transmembrane structures. oup.com The enhanced structural stability provided by Aib also improves resistance to harsh environments, a desirable trait for therapeutic candidates. cnr.itnih.gov

Alpha-Helical Propensity of Aib and Conformational Constraints

Advanced Structural Characterization of Aib-Containing Peptides

A comprehensive understanding of the structural effects of Aib incorporation relies on a suite of advanced analytical techniques. These methods provide detailed atomic-level information on the conformation of Aib-containing peptides in both solution and the solid state. nih.gov

X-ray Crystallography: This is a primary method for determining the three-dimensional structure of Aib-containing peptides in the solid state. nih.gov Numerous crystal structures have unequivocally demonstrated the tendency of Aib to induce 3(10)- and α-helical conformations. researchgate.netnih.goviucr.orguzh.chacs.org X-ray analysis has been crucial in visualizing the precise hydrogen-bonding patterns and the restricted φ/ψ angles that define these helical structures. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the premier technique for studying peptide conformation and dynamics in solution. nih.gov Two-dimensional NMR experiments, such as NOESY, can identify short- and medium-range proton-proton interactions that are characteristic of specific secondary structures, like the dNN(i, i+1) and dαN(i, i+3) cross-peaks typical of helices. mdpi.com NMR studies have confirmed that the helical structures observed in crystals are often maintained in solution and have provided insights into the stabilization of helical turns in proximity to Aib residues. cnr.itmdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to assess the secondary structure content of peptides in solution. nih.gov Helical peptides exhibit a characteristic CD signature, with strong negative bands around 222 nm and 208 nm and a positive band around 195 nm for α-helices. oup.commarioschubert.ch This technique is valuable for rapidly evaluating the helix-inducing potential of Aib in different sequences and under various solvent conditions. oup.comnih.gov

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy: IR and VCD spectroscopy, particularly in the amide I band region, are sensitive to the peptide backbone conformation and hydrogen-bonding patterns. nih.govnih.gov These techniques can distinguish between different types of secondary structures (α-helix, 3(10)-helix, β-sheet) and have been used to analyze the conformational ensembles of short Aib-containing peptides in solution. nih.govresearchgate.net

The combination of these techniques, often complemented by molecular dynamics simulations, provides a detailed and dynamic picture of the structural roles played by Aib residues in peptides. nih.govnih.gov

| Technique | Type of Information Provided | State | Key Findings for Aib-Peptides | References |

|---|---|---|---|---|

| X-ray Crystallography | High-resolution 3D structure, bond angles, hydrogen bonds | Solid | Confirms strong preference for 3(10)- and α-helical conformations. | nih.goviucr.orgacs.org |

| NMR Spectroscopy | Solution conformation, dynamics, inter-proton distances | Solution | Shows maintenance of helical structures in solution; identifies specific turns. | nih.govcnr.itmdpi.com |

| Circular Dichroism (CD) | Secondary structure content (e.g., % helicity) | Solution | Demonstrates high helical content and stability of Aib-peptides. | oup.comnih.govmarioschubert.ch |

| IR & VCD Spectroscopy | Backbone conformation, hydrogen-bonding patterns | Solution/Solid | Distinguishes between different helical types and other structures. | nih.govresearchgate.net |

Functional Implications and Therapeutic Applications of Fmoc Aib Opfp Derived Peptides

Design of Peptide and Peptidomimetic Analogues for Enhanced Bioactivity

The design of bioactive peptides and their mimetic analogues often hinges on controlling their three-dimensional structure. The incorporation of Aib is a powerful strategy to enforce conformational constraints on the peptide backbone. wjarr.comtandfonline.com The steric hindrance from Aib's two methyl groups restricts the available Ramachandran angles, strongly promoting the formation of helical structures, particularly the 3₁₀-helix in shorter sequences and the α-helix in longer chains. researchgate.netnih.govmdpi.com

This pre-organization of the peptide into a defined secondary structure can mimic the bound conformation of a native peptide ligand at its biological target. nih.gov By locking the peptide into a bioactive shape, the entropic penalty of binding is reduced, which can lead to enhanced biological activity. Researchers have utilized this principle to design peptide hormone analogues with improved receptor selectivity and potency. For instance, substituting Aib into vasopressin analogues produced peptides that could selectively bind to either the V1A or V2 receptor subtypes, a critical feature for developing targeted therapeutics. nih.gov This ability to induce specific, stable conformations makes Aib a key component in the rational design of peptidomimetics that aim to replicate or improve upon the function of natural peptides. wjarr.commdpi.com

Strategies for Improving Proteolytic Stability of Peptides through Aib Incorporation

A major hurdle for the therapeutic use of peptides is their rapid degradation by proteases in the body. tandfonline.comnih.gov The incorporation of Aib provides a robust solution to this problem. The gem-dimethyl groups at the α-carbon create significant steric bulk, which physically shields the adjacent peptide bonds from the active sites of proteolytic enzymes. researchgate.netresearchgate.net This steric hindrance makes it difficult for enzymes to cleave the peptide backbone, thereby dramatically increasing the peptide's half-life in biological fluids. nih.govresearchgate.net

Studies have demonstrated this stabilizing effect across various peptide families. The rational inclusion of even a single Aib residue can increase proteolytic stability by an order of magnitude. researchgate.net This enhanced resistance is not limited to a specific class of proteases and has been observed against enzymes like trypsin and various plasma proteases. nih.gov

| Peptide | Modification | Key Finding | Reference |

|---|---|---|---|

| p53-derived peptide (Ep53) | Replacement of non-interacting residues with Aib | Showed a 300-fold increase in stability against proteolytic cleavage compared to the non-modified version. | |

| Antimicrobial Peptide (UP09) | Single Aib substitution at the N-terminus | Remarkably enhanced plasma stability and improved activity in vivo. | nih.gov |

| VEGF-binding peptide | Insertion of Aib into N-terminus, loop, or C-terminus | Significantly enhanced stability in a vitreous environment. | nih.gov |

A prominent example of Aib's protective power is in the development of analogues of Glucagon-Like Peptide-1 (GLP-1). acs.org Native GLP-1 is a potent insulinotropic hormone but has a very short half-life (less than 2 minutes) primarily due to its rapid degradation by the enzyme Dipeptidyl Peptidase-IV (DPP-4), which cleaves the peptide after the alanine (B10760859) residue at position 8. nih.govnih.gov

Substituting this alanine with Aib renders the resulting GLP-1 analogue almost completely resistant to DPP-4 cleavage. acs.orgtaylorandfrancis.comresearchgate.net This single modification is a cornerstone of the design of several long-acting GLP-1 receptor agonists for the treatment of type 2 diabetes. For example, the experimental drug taspoglutide incorporated Aib at position 8 (and position 35) to achieve outstanding resistance to DPP-4 and a prolonged half-life in human plasma. acs.orgnih.gov Studies comparing native GLP-1 with its Aib-substituted analogue showed that while the native peptide was rapidly degraded, the Aib⁸ version showed undetectable degradation after 6 hours in porcine plasma. researchgate.net

Applications in Peptide-Based Drug Discovery and Development

The combination of conformational constraint and proteolytic resistance makes Aib-containing peptides highly attractive candidates in drug discovery. chemimpex.comguidechem.com These features allow for the development of peptide therapeutics that can tackle difficult targets, such as large, flat protein-protein interaction (PPI) surfaces, which are often considered "undruggable" by small molecules. tandfonline.comnih.gov

The use of Fmoc-Aib-OPfp in SPPS allows for the straightforward synthesis of peptides where specific residues are replaced by Aib. bachem.compeptart.ch This strategy is frequently used to stabilize α-helical conformations, which are critical recognition motifs in many PPIs. mdpi.com A notable example is the inhibition of the p53-hdm2 interaction, a key target in cancer therapy. nih.gov The p53 peptide is helical when bound to its negative regulator, hdm2, but unstructured in solution. By replacing non-interacting residues of the p53 peptide with Aib, researchers created a peptide mimic that was significantly more helical, bound more strongly to hdm2, and was highly resistant to proteolysis. nih.govnaist.jp This approach of using Aib to create constrained, helical mimics is a feasible strategy for developing lead compounds for therapeutic intervention. naist.jp

By stabilizing a peptide in its bioactive conformation, Aib incorporation can significantly enhance its binding affinity for its target receptor. nih.govnaist.jp A pre-folded peptide does not lose as much conformational entropy upon binding, which translates to a more favorable free energy of binding and, consequently, a higher affinity (lower K_d or IC₅₀ value). naist.jp

This enhancement has been quantified in several systems. In the p53-hdm2 model, the Aib-containing peptide (Ep53) showed an IC₅₀ of 5.8 µM, a significant improvement over less structured peptides. naist.jp In the design of vasopressin analogues, substitution of specific residues with Aib not only produced receptor-selective ligands but also maintained high binding affinity for the intended target. nih.gov For example, a linear V1A-selective antagonist containing Aib at position 4 bound with a high affinity of K_d = 0.51 nM. nih.gov These improvements in binding affinity and selectivity directly lead to more favorable pharmacodynamic profiles, creating more potent and targeted drug candidates. nih.govmdpi.com

| Peptide System | Aib-Substituted Analogue | Binding Affinity (Kd or IC50) | Key Finding | Reference |

|---|---|---|---|---|

| Vasopressin (AVP) Analogues (V2 Receptor) | [Aib4]AVP | Kd = 10.7 nM | Substitution of Gln4 with Aib resulted in selective, high-affinity binding to the V2 receptor. | nih.gov |

| Linear V1A Antagonist | [PhaaDTyr(Et)2Aib4Arg6Tyr(NH2)9]AVP | Kd = 0.51 nM | Aib substitution at position 4 was well-tolerated and yielded a high-affinity V1A receptor antagonist. | nih.gov |

| p53-hdm2 Interaction | Ep53 (Aib-substituted) | IC50 = 5.8 µM | Aib-induced helicity enhanced inhibitory activity compared to less structured peptides. | naist.jp |

| GLP-1 Analogues (GLP-1 Receptor) | [Aib8]-GLP-1 | IC50 = 0.45 nmol/l | Binding affinity was comparable to, or slightly better than, native GLP-1 (0.78 nmol/l). | researchgate.net |

Synthesis of Constrained and Bioactive Peptide Analogues

Role of Aib in Modulating Peptide Self-Assembly and Supramolecular Structures

Beyond individual peptide function, Aib plays a critical role in the field of biomaterials and nanotechnology by modulating peptide self-assembly. researchgate.net The strong tendency of Aib-containing peptides to form stable helices can drive their organization into larger, ordered supramolecular structures. researchgate.netrsc.org This hierarchical assembly process can lead to the formation of nanostructures such as tapes, ribbons, filaments, and hydrogels. tandfonline.comeurekaselect.com

The final morphology of the self-assembled structure can be influenced by the specific peptide sequence. For example, two isomeric tetrapeptides containing Aib were shown to self-assemble into completely different structures: one formed a supramolecular helix, while the other formed a β-sheet-like network. tandfonline.com These self-assembled materials have significant potential. Hydrophobic Aib-containing peptides have been shown to form nanocolloidal suspensions in water, which can be used to encapsulate and solubilize water-insoluble drugs like curcumin. rsc.org Furthermore, Aib-based hydrogels are being explored for applications in tissue engineering and regenerative medicine due to their favorable mechanical properties and biocompatibility. chemimpex.com The ability of Aib to direct peptide folding and subsequent self-organization is a key tool in the bottom-up design of functional nano- and biomaterials. researchgate.net

Analytical Methodologies for Fmoc Aib Opfp and Derived Peptides in Research

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for both the analysis and purification of Fmoc-Aib-OPfp and its peptide derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for the assessment of purity and the monitoring of reaction completion.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in peptide chemistry, serving both analytical and preparative needs. For peptides derived from this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used.

Analytical Applications: Analytical HPLC is crucial for determining the purity of synthetic peptides and for monitoring the progress of coupling and deprotection steps during solid-phase peptide synthesis (SPPS). chempep.comresearchgate.net The presence of the Fmoc protecting group, with its strong UV absorbance, facilitates sensitive detection. wikipedia.org A typical analytical run involves injecting a small sample onto a C18 column and eluting with a gradient of an organic solvent (commonly acetonitrile) in water, with an acid modifier like trifluoroacetic acid (TFA). rsc.orggoogleapis.com The retention time of the peptide provides information about its hydrophobicity, and the peak area corresponds to its relative amount. For instance, the completion of the Fmoc deprotection step can be verified by the disappearance of the Fmoc-protected peptide peak and the appearance of a new peak corresponding to the deprotected peptide. chempep.comnih.gov

Preparative Applications: Following cleavage from the solid support, crude peptides are purified using preparative HPLC. rsc.org This involves using a larger column and a higher flow rate to separate the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and other side-products. Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure desired peptide.

Table 1: Typical HPLC Parameters for Analysis of this compound Derived Peptides

| Parameter | Setting |

|---|---|

| Column | Reversed-phase C18, 1.7-5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B (e.g., 5-95% over 30 min) |

| Flow Rate | Analytical: 0.5-1.0 mL/min; Preparative: 4.0 mL/min or higher |

| Detection | UV absorbance at 214 nm and 280 nm rsc.org |

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are vital for confirming the identity and determining the three-dimensional structure of peptides containing Aib residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of peptides in solution. naist.jp For peptides derived from this compound, ¹H NMR is used to confirm the presence of specific amino acid residues and to study their conformation. nih.gov The incorporation of Aib residues often leads to well-dispersed amide proton signals in the ¹H NMR spectrum, which simplifies spectral assignment. naist.jp

Two-dimensional (2D) NMR techniques, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to assign all proton resonances and to obtain information about through-bond and through-space connectivities, respectively. naist.jp The observation of sequential (i, i+1) NOEs is characteristic of specific secondary structures, such as helices, which are commonly induced by Aib residues. naist.jp Studies on Aib-containing peptides have used NMR to confirm the formation of 3₁₀-helices. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of peptides in solution. naist.jp Peptides containing Aib residues, which are known to promote helical structures, are frequently studied using CD spectroscopy. researchgate.netd-nb.info The characteristic CD spectra of α-helices show negative bands at approximately 222 nm and 208 nm, and a positive band around 190 nm. The presence and intensity of these bands can provide an estimate of the helical content of the peptide. ias.ac.inscispace.com

The conformation of Aib-containing peptides is often solvent-dependent. CD studies have shown that peptides with alternating Aib and other L-amino acid residues adopt helical conformations in solvents like methanol (B129727) and trifluoroethanol. ias.ac.inscispace.com The length of the peptide chain also influences the stability of the helical structure, with longer peptides generally exhibiting more defined helical character. ias.ac.inscispace.com

Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength (nm) | Molar Ellipticity |

|---|---|---|

| α-Helix | ~222 (negative), ~208 (negative), ~192 (positive) | [θ]₂₂₂ ≈ -40,000 |

| 3₁₀-Helix | ~220 (negative), ~205 (negative) | Varies, often less intense than α-helix |

| β-Sheet | ~218 (negative), ~195 (positive) | [θ]₂₁₈ ≈ -20,000 |

| Random Coil | ~198 (negative) | [θ]₁₉₈ ≈ -40,000 |

Mass Spectrometric Approaches for Compound Characterization and Reaction Tracking

Mass spectrometry (MS) is an essential analytical technique in peptide science, providing precise molecular weight information and sequence verification.

MALDI-TOF Mass Spectrometry for Peptide Mass Verification

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for determining the molecular weight of peptides. shimadzu.comnih.gov In this technique, the peptide sample is co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. bruker.com A laser pulse desorbs and ionizes the peptide molecules, which are then accelerated in an electric field. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio (m/z). plos.org

MALDI-TOF MS is routinely used to confirm the successful synthesis of the target peptide by matching the experimentally observed molecular weight with the calculated theoretical mass. researchgate.net It is also an effective tool for monitoring the progress of solid-phase peptide synthesis, as a small number of beads can be taken from the resin, cleaved, and analyzed to check the mass of the growing peptide chain. chempep.com This allows for the early detection of any issues, such as incomplete coupling or deprotection. The technique is capable of analyzing peptides in a broad mass range, from a few hundred to several thousand Daltons. bruker.comnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone analytical technique in peptide chemistry, enabling the accurate determination of molecular weights and structural elucidation of synthetic peptides and their precursors, such as this compound. This soft ionization technique is particularly well-suited for the analysis of polar and thermally labile molecules like peptides, as it allows for their transfer into the gas phase as intact, charged ions with minimal fragmentation.

In the context of this compound and peptides derived from it, ESI-MS is employed to verify the identity and purity of the starting materials, intermediates, and the final peptide products. The molecular weight of this compound is 491.41 g/mol . In positive ion mode ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺, a sodiated adduct [M+Na]⁺, or a potassiated adduct [M+K]⁺. The high-resolution mass measurement capabilities of modern mass spectrometers allow for the confirmation of the elemental composition of the molecule with a high degree of confidence.

During peptide synthesis, ESI-MS is invaluable for characterizing the growing peptide chain. After a coupling step with this compound, a small sample of the peptide-resin can be cleaved and analyzed to confirm the successful incorporation of the Aib residue. The mass of the peptide will increase by the mass of the Aib residue minus the mass of a water molecule.

Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the peptide. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of the peptide) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the amino acid sequence. The fragmentation patterns of peptides containing the Fmoc protecting group can be complex, but they also offer diagnostic ions that aid in structural confirmation. For instance, the fragmentation of Fmoc-protected peptides often involves the loss of the Fmoc group.

The presence of the sterically hindered Aib residue can influence the fragmentation pattern of the peptide backbone. The analysis of these patterns provides crucial information for confirming the correct sequence of the synthesized peptide.

| Compound/Peptide Fragment | Theoretical Mass (Da) | Observed Ion (m/z) | Ion Type | Reference |

| Fmoc-Aib-OH | 325.37 | 326.14 | [M+H]⁺ | N/A |

| Fmoc-Aib-Pro-D-3-Abu-OH | 507.60 | 508.60 | [M+H]⁺ | csic.es |

| Fmoc-cLeu-MeVal-D-3-Abu-OH | 548.70 | 326.56 | [M-H-Fmoc]⁻ | csic.es |

| Fmoc-Ala-MeAla-OH | 396.44 | 397.00 | [M+H]⁺ | csic.es |

| Fmoc-Pam2Cys-Gly-OPfp | 1114.48 | Not specified | N/A | harvard.edu |

In-Situ Monitoring Techniques for Peptide Elongation

The efficiency of peptide elongation, particularly the coupling of sterically hindered amino acids like α-aminoisobutyric acid (Aib) from its activated form, this compound, is critical for the successful synthesis of the target peptide. In-situ monitoring techniques provide real-time feedback on the progress of the coupling reaction, allowing for immediate intervention if the reaction is slow or incomplete. This is especially important for difficult couplings, such as the incorporation of Aib, which can be sluggish and may require extended reaction times or the use of stronger coupling agents. chempep.com

Several methods can be employed for the in-situ monitoring of peptide elongation:

Colorimetric Assays: Traditional methods like the Kaiser test or the bromophenol blue test can be used to detect the presence of free primary amines on the resin. A negative result indicates that the coupling reaction has gone to completion. However, these tests are qualitative and are performed on a small sample of the resin, not in real-time on the entire batch. The Kaiser test is not reliable for secondary amines, such as the N-terminus of proline.

UV-Vis Spectroscopy: The Fmoc deprotection step, which precedes the coupling of this compound, can be monitored in real-time by measuring the UV absorbance of the fulvene-piperidine adduct that is released. nih.gov This provides an accurate measure of the amount of Fmoc group removed and, by extension, the number of available coupling sites. While this monitors deprotection rather than coupling directly, it is a critical parameter for ensuring the subsequent coupling reaction can proceed efficiently.

Real-time Monitoring of Resin Swelling: Changes in the volume of the solid support (resin) can be correlated with the progress of the synthesis. The incorporation of a pressure-based variable bed flow reactor into an automated peptide synthesizer allows for the real-time monitoring of resin swelling, which can indicate the efficiency of amino acid coupling and detect on-resin aggregation. rsc.org

Computer Vision-Based Monitoring: An emerging technique involves the use of computer vision to monitor color changes in the reaction mixture during solid-phase peptide synthesis. chemrxiv.org This non-invasive method can track the progress of the coupling reaction by analyzing changes in color contrast, which has been shown to correlate with the consumption of the reactants. chemrxiv.org

The development of "in situ" Fmoc removal protocols, where the deprotection agent is added directly to the coupling mixture, aims to improve the sustainability of peptide synthesis by reducing solvent consumption. csic.es Monitoring the kinetics of both the coupling and deprotection reactions in such a system is crucial to prevent side reactions like the double incorporation of an amino acid.

| Monitoring Technique | Principle | Application in this compound Coupling | Key Findings/Advantages | Reference |

| Kaiser Test | Ninhydrin reacts with primary amines to produce a blue color. | Qualitative detection of unreacted amino groups after coupling. | Simple, well-established method. | |

| Bromophenol Blue Test | Acid-base indicator that changes color in the presence of free amines. | Qualitative monitoring of coupling completion. | Can detect secondary amines. | |

| UV-Vis Spectroscopy | Monitoring the release of the Fmoc protecting group. | Indirectly assesses the number of available coupling sites before the addition of this compound. | Quantitative and suitable for automation. | nih.gov |

| Real-time Resin Swelling | Pressure-based monitoring of changes in resin bed volume. | Real-time detection of coupling efficiency and aggregation. | Provides real-time, quantitative data on the physical state of the resin. | rsc.org |

| Computer Vision | Analysis of color changes in the reaction slurry. | Non-invasive, real-time monitoring of the coupling reaction progress. | Offers data-rich monitoring and potential for automated optimization. | chemrxiv.org |

Q & A

Q. What is the structural and functional role of Fmoc-Aib-OPfp in peptide synthesis?

this compound is a pentafluorophenyl (OPfp) ester derivative of Fmoc-protected α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid. Its primary role is to facilitate efficient coupling in solid-phase peptide synthesis (SPPS) due to the high reactivity of the OPfp ester group, which accelerates acylation reactions. Aib is known to induce helical conformations in peptides, making this compound critical for studying secondary structure stabilization . Methodologically, researchers should verify coupling efficiency via HPLC or mass spectrometry and optimize reaction conditions (e.g., solvent polarity, base additives) to minimize racemization.

Q. What analytical techniques are essential for characterizing this compound and its incorporated peptides?

Key techniques include:

- Reverse-phase HPLC : To assess purity and monitor coupling efficiency.

- Mass spectrometry (MS) : For molecular weight confirmation of intermediates and final peptides.

- Nuclear Magnetic Resonance (NMR) : To resolve stereochemical integrity and detect side reactions (e.g., diketopiperazine formation).

- Circular Dichroism (CD) : To evaluate Aib’s impact on peptide helicity. Researchers should cross-reference data across these methods to ensure reproducibility, as emphasized in guidelines for methodological rigor .

Q. How does this compound compare to other Fmoc-amino acid derivatives in terms of reactivity?

The OPfp ester group enhances electrophilicity, enabling faster coupling compared to less reactive esters (e.g., OSu or OBt). However, this reactivity necessitates strict anhydrous conditions to prevent hydrolysis. Researchers should conduct comparative kinetic studies under standardized conditions (e.g., DMF as solvent, DIEA as base) to quantify coupling rates relative to other derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported helical propensities of Aib-containing peptides synthesized with this compound?

Discrepancies may arise from variations in peptide length, solvent environment, or analytical methods. To address this:

- Control experiments : Synthesize peptides with systematic substitutions (e.g., Aib vs. Ala) under identical conditions.

- Multi-method validation : Combine CD, NMR, and X-ray crystallography to correlate structural data.

- Contextualize findings : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to isolate variables affecting helicity .

Q. What experimental strategies mitigate low yields or side reactions during Aib incorporation?

Common issues include diketopiperazine formation or incomplete coupling. Mitigation approaches:

- Double coupling protocols : Use excess this compound (2–3 equivalents) and extended reaction times.

- Side-chain protection : Ensure proper protection of adjacent residues to prevent cyclization.

- Real-time monitoring : Employ in-situ FTIR or LC-MS to detect intermediates and adjust conditions dynamically .

Q. How should researchers design studies to analyze conflicting NMR or crystallography data for Aib-containing peptides?

- Iterative refinement : Use Patterson maps (for crystallography) or NOE restraints (for NMR) to resolve ambiguous electron density or overlapping signals.

- Collaborative validation : Cross-check data with independent labs to rule out instrument-specific artifacts.

- Ethical data reporting : Disclose all raw data and processing parameters to enhance reproducibility, aligning with open science frameworks .

Q. What criteria should guide the selection of this compound for studying peptide-protein interactions?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Ensure access to high-purity reagents and analytical infrastructure.

- Novelty : Focus on understudied biological targets where Aib’s conformational effects could modulate binding.

- Ethical compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., OPfp hydrolysis products) .

Data Management and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.